molecular formula C8H6N2O2 B11918035 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine CAS No. 623945-74-4

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine

Cat. No.: B11918035
CAS No.: 623945-74-4
M. Wt: 162.15 g/mol
InChI Key: SNVMQTUATJLLIQ-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine: is a heterocyclic compound that features a fused ring system combining imidazole and pyridine rings with a dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization with formaldehyde to introduce the dioxole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. It has been investigated for its anticancer, antiviral, and antimicrobial properties .

Industry: In industry, [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine derivatives are explored for their use in materials science, including the development of optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: Shares the imidazo-pyridine core but lacks the dioxole ring.

    Imidazo[1,2-a]pyridine: Another structural isomer with different ring fusion.

    Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: The presence of the dioxole ring in [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine imparts unique electronic and steric properties, making it distinct from other imidazo-pyridine derivatives. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug design .

Properties

CAS No.

623945-74-4

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4,6-dioxa-1,11-diazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-6-2-9-4-10(6)3-8-7(1)11-5-12-8/h1-4H,5H2

InChI Key

SNVMQTUATJLLIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CN=CN3C=C2O1

Origin of Product

United States

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